Dimethylsulfamoyl fluoride (CAS 354-44-9) is a highly stable sulfur(VI) fluoride exchange (SuFEx) building block and an emerging fluorosulfonamide solvent for advanced energy storage. Unlike traditional sulfonyl chlorides, this compound features a uniquely stable S-F bond that resists spontaneous hydrolysis but can be selectively activated under specific catalytic conditions. Commercially, it is procured either as a robust reagent for late-stage functionalization in chemical biology or as a high-voltage, dendrite-suppressing solvent in lithium-metal battery formulations. Its dual utility makes it a critical material for both synthetic chemists requiring orthogonal reactivity and battery engineers developing 4V-class electrolytes [1].
Substituting dimethylsulfamoyl fluoride with its direct chloride analog (dimethylsulfamoyl chloride) or standard battery solvents (like fluoroethylene carbonate, FEC) fundamentally compromises performance. In synthesis, the chloride analog is highly moisture-sensitive and prone to indiscriminate nucleophilic attack, leading to rapid degradation during aqueous workups and poor yields in complex multi-step syntheses. In electrochemical applications, standard carbonate solvents such as FEC fail to provide the same level of anodic stability and lithium-metal compatibility as the fluorosulfonamide core of dimethylsulfamoyl fluoride. Consequently, generic substitution results in either failed orthogonal coupling in the lab or rapid capacity fade and dendrite proliferation in battery prototypes [1].
When utilized as a 'full fluorosulfonyl' (FFS) electrolyte solvent, dimethylsulfamoyl fluoride dramatically improves the reversibility of lithium-metal anodes. In comparative cycling tests, the target compound-based electrolyte achieved an initial Coulombic efficiency (CE) of ~91%, rapidly climbing to >99% within 10 cycles. This significantly outperforms the industry-standard fluoroethylene carbonate (FEC) baseline, which typically plateaus at a lower average CE (~95.36%) and exhibits inferior long-term capacity retention in 4V-class cells[1].
| Evidence Dimension | Lithium plating/stripping Coulombic Efficiency (CE) |
| Target Compound Data | 97.87% average CE; >99% CE within 10 cycles |
| Comparator Or Baseline | FEC-based electrolyte (95.36% average CE) |
| Quantified Difference | 2.51% higher average CE and faster stabilization |
| Conditions | Li||NMC622 cells, 4V-class high-voltage cycling |
Justifies the procurement of this specific compound as a premium solvent for next-generation solid-electrolyte interphase (SEI) formation in high-energy-density batteries.
Dimethylsulfamoyl fluoride provides superior oxidative stability when paired with high-voltage cathodes compared to standard carbonate solvents. In full-cell tests using a limited Li excess anode and an NMC622 cathode, the target compound-based electrolyte retained 89% of its original capacity after 200 cycles. In contrast, the FEC-based baseline electrolyte exhibited a lower capacity retention of 86% under identical conditions, while standard carbonate electrolytes failed much earlier [1].
| Evidence Dimension | Full-cell capacity retention after 200 cycles |
| Target Compound Data | 89% capacity retention |
| Comparator Or Baseline | FEC-based electrolyte (86% capacity retention) |
| Quantified Difference | 3% absolute improvement in long-term capacity retention |
| Conditions | Li||NMC622 full cells, 200 cycles, limited Li resource |
Critical for battery manufacturers selecting solvents that can withstand the oxidative environments of modern Ni-rich cathodes without degrading.
Unlike dimethylsulfamoyl chloride, which reacts indiscriminately with nucleophiles, dimethylsulfamoyl fluoride is uniquely stable and only undergoes sulfur(VI) fluoride exchange (SuFEx) when explicitly activated by specific catalysts. This latent reactivity allows the target compound to be used in complex, highly functionalized molecules where the chloride analog would cause extensive off-target sulfonylation and drastically lower yields. Its controlled release of fluoride makes it a highly selective reagent for drug discovery and chemical biology[1].
| Evidence Dimension | Reactivity with nucleophiles (uncatalyzed) |
| Target Compound Data | Inert without catalyst |
| Comparator Or Baseline | Dimethylsulfamoyl chloride (High background reactivity) |
| Quantified Difference | Complete suppression of uncatalyzed side reactions |
| Conditions | Presence of competing nucleophiles without SuFEx catalyst |
Crucial for pharmaceutical procurement where late-stage functionalization and orthogonal protecting group strategies are required to maximize yield.
Dimethylsulfamoyl fluoride serves as a high-performance solvent in 'full fluorosulfonyl' electrolytes. Its ability to form a robust, highly reversible solid-electrolyte interphase (SEI) makes it a superior alternative to FEC for suppressing dendrites and maintaining >99% Coulombic efficiency in next-generation high-voltage batteries [1].
Due to its exceptional hydrolytic stability and latent SuFEx reactivity, this compound is an ideal reagent for installing dimethylsulfamoyl groups onto complex APIs. It allows chemists to perform reactions without the rapid degradation associated with sulfamoyl chlorides[1].
The inertness of the S-F bond to non-catalyzed nucleophilic attack allows dimethylsulfamoyl fluoride to be incorporated into chemical probes. It remains stable in biological media until it encounters specific microenvironments or is catalytically activated, making it far superior to chloride analogs for precise proteomic studies[1].
Flammable;Corrosive;Acute Toxic;Irritant